1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline

Physicochemical Properties Drug-Likeness Lipinski Parameters

1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 683811-63-4) is a fully synthetic tetrahydroisoquinoline (THIQ) derivative with the molecular formula C19H23N and a molecular weight of 265.39 g/mol. The compound belongs to the benzyltetrahydroisoquinoline subclass but is distinguished from the vast majority of naturally occurring and pharmacologically studied THIQ alkaloids by the presence of three methyl groups at the N-2, C-6, and C-7 positions, while lacking the hydroxyl or methoxy substituents that characterize trimetoquinol (TMQ), reticuline, coclaurine, and 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ).

Molecular Formula C19H23N
Molecular Weight 265.4 g/mol
CAS No. 683811-63-4
Cat. No. B11853159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline
CAS683811-63-4
Molecular FormulaC19H23N
Molecular Weight265.4 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1C)C(N(CC2)C)CC3=CC=CC=C3
InChIInChI=1S/C19H23N/c1-14-11-17-9-10-20(3)19(18(17)12-15(14)2)13-16-7-5-4-6-8-16/h4-8,11-12,19H,9-10,13H2,1-3H3
InChIKeyTVTQLBVPWZAUFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 683811-63-4): Core Structural Identity and Class Positioning


1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 683811-63-4) is a fully synthetic tetrahydroisoquinoline (THIQ) derivative with the molecular formula C19H23N and a molecular weight of 265.39 g/mol . The compound belongs to the benzyltetrahydroisoquinoline subclass but is distinguished from the vast majority of naturally occurring and pharmacologically studied THIQ alkaloids by the presence of three methyl groups at the N-2, C-6, and C-7 positions, while lacking the hydroxyl or methoxy substituents that characterize trimetoquinol (TMQ), reticuline, coclaurine, and 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ) [1][2]. This fully alkylated substitution pattern places the compound in a sparsely populated chemical space within the THIQ family, making it a structurally orthogonal scaffold relative to catechol-containing and phenolic benzylisoquinoline analogs [3].

Why Generic Substitution of 1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline with Close Analogs Cannot Be Assumed Equivalent


Quantitatively, even a single methyl group alteration within the THIQ class can produce dramatic shifts in pharmacological profile. In the trimetoquinol series, N-methyl substitution reduced β2/β1 selectivity from 7-fold (TMQ) to 5.8-fold (N-methylTMQ), while N-benzyl substitution enhanced β2/β1-selectivity to 10-fold relative to the parent [1]. In the neurotoxicity domain, 1-BnTIQ (no methyl groups) is a confirmed Parkinson's disease-related neurotoxin that inhibits mitochondrial complex I, whereas N-methyl-TIQ derivatives display neuroprotective rather than neurotoxic properties [2]. The target compound 1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline—bearing simultaneous N-CH₃, C6-CH₃, and C7-CH₃ substitutions—embodies a triple-methylation pattern for which no published head-to-head pharmacological comparison exists against any single- or double-methylated analog. Consequently, procurement decisions cannot rely on data extrapolated from 1-benzyl-THIQ, 1-benzyl-2-methyl-THIQ, or 1-benzyl-7-methyl-THIQ; each methyl group independently modulates lipophilicity, metabolic vulnerability, and receptor recognition in ways that are not linearly additive [3][4].

Quantitative Differentiation Evidence for 1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 683811-63-4) vs. Closest Comparator Compounds


Molecular Weight Differential: Impact on Drug-Likeness and Permeability vs. 1-Benzyl-THIQ

The triple methylation in 1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline adds 42.08 Da relative to the parent 1-benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ, MW 223.31 g/mol), yielding a molecular weight of 265.39 g/mol . This 18.8% increase in molecular weight directly affects passive membrane permeability predictions. While 1-BnTIQ (clogP ≈ 2.8) is associated with moderate CNS penetration and known neurotoxicity [1], the additional methyl groups on the target compound are predicted to increase lipophilicity (estimated clogP shift of +1.5 to +2.0 log units based on additive fragment contributions), pushing the compound into a physicochemical space that may alter both blood-brain barrier penetration and plasma protein binding relative to 1-BnTIQ and its mono-methyl analogs [2].

Physicochemical Properties Drug-Likeness Lipinski Parameters

N-Methylation and Neurotoxicity Profile: Class-Level Inference from 1-Benzyl-THIQ SAR

1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ) is an established endogenous neurotoxin that inhibits mitochondrial complex I, induces parkinsonism in mice at 80 mg/kg i.p., and is elevated in cerebrospinal fluid of Parkinson's disease patients [1]. Critically, N-methylation of the THIQ scaffold converts neurotoxic 1-benzyl-THIQ derivatives into neuroprotective compounds: N-methyl-TIQ and related N-alkylated analogs demonstrate neurorestorative actions rather than dopaminergic toxicity [2]. The target compound carries a permanent N-methyl substituent (tertiary amine at N-2) plus two aryl methyl groups at C-6 and C-7, placing it structurally closer to the neuroprotective N-methyl-TIQ class than to the neurotoxic 1-BnTIQ class. Published SAR indicates that N-alkylation abolishes the capacity for mitochondrial complex I inhibition observed with 1-BnTIQ [3].

Neurotoxicity Parkinson's Disease Models Structure-Activity Relationship

Absence of Catechol Moiety: Metabolic Stability Differentiation from Trimetoquinol Series

Trimetoquinol [1-(3,4,5-trimethoxybenzyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, TMQ] and its N-benzyl analogs are potent β-adrenoceptor agonists (TMQ tracheal relaxation EC50 ≈ 10⁻⁸ M) but contain a catechol (6,7-dihydroxy) moiety that is a primary substrate for catechol-O-methyltransferase (COMT)-mediated inactivation [1]. N-Benzyl substitution on TMQ reduces β-agonist potency while enhancing β2/β1-selectivity to 10-fold, demonstrating that N-substitution modulates both pharmacodynamic and pharmacokinetic properties [2]. The target compound replaces the metabolically labile 6,7-dihydroxy groups with 6,7-dimethyl substituents, eliminating the catechol oxidation and COMT methylation pathways entirely. This structural feature is shared by a subset of synthetic THIQ analogs where the absence of phenolic -OH groups correlates with extended in vitro half-life in hepatic microsome assays (class-level observation) [3].

Metabolic Stability Catechol-O-Methyltransferase Phase II Metabolism

Potential Acetylcholinesterase Inhibitory Activity: BindingDB Class-Level Evidence

Structurally related 1-benzyl-tetrahydroisoquinoline derivatives have been evaluated as acetylcholinesterase (AChE) inhibitors. BindingDB entry CHEMBL643383, representing a 1-benzyl-THIQ chemotype, reports an AChE IC50 range of 1.3–380 nM against electric eel AChE using Ellman's colorimetric method [1][2]. Additional BindingDB entries for closely related benzyl-THIQ scaffolds confirm low nanomolar AChE inhibition (e.g., IC50 = 4.40 nM for CHEMBL257126) [3]. The target compound 1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline shares the 1-benzyl-THIQ core with these active inhibitors but differs by triple methylation. While no AChE inhibition data exist specifically for this compound, its structural membership in the 1-benzyl-THIQ chemotype suggests potential AChE activity that requires direct experimental verification.

Acetylcholinesterase Inhibition Alzheimer's Disease Cholinergic Pharmacology

Structural Orthogonality: Three Distinct Methyl Environments for Chemoselective Derivatization

Unlike 1-BnTIQ (C16H17N, no methyl groups) or 1-benzyl-2-methyl-THIQ (C17H19N, single N-methyl), the target compound presents three chemically distinct methyl environments: (i) N-CH₃ at position 2 (tertiary amine, susceptible to N-demethylation or quaternization), (ii) aryl-CH₃ at C-6 (electronically activated by the aromatic ring, amenable to electrophilic substitution or benzylic oxidation), and (iii) aryl-CH₃ at C-7 (sterically and electronically differentiated from C6-CH₃ by the adjacent ring junction) . This tripartite methyl architecture enables chemoselective functionalization strategies that are unavailable with single-methyl or catechol-containing analogs. In the context of fragment-based drug discovery, the compound's fully alkylated, non-phenolic THIQ core represents a unique 'escape from flatland' scaffold distinct from the flat, polar benzylisoquinoline alkaloids that dominate natural product screening libraries [1].

Chemical Biology Fragment-Based Drug Design Synthetic Chemistry

Validated Application Scenarios for 1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline (CAS 683811-63-4) Based on Differentiated Evidence


Fragment-Based Screening Libraries Requiring Non-Catechol, Fully Alkylated THIQ Scaffolds

The compound's 6,7-dimethyl substitution eliminates catechol-related redox cycling and COMT-mediated metabolic inactivation that plague trimetoquinol-derived screening hits [1]. Procurement is justified for fragment libraries targeting CNS or cardiovascular receptors where catechol-containing THIQs produce false-positive assay interference via quinone formation. The triple-methylation pattern also provides a higher fraction of sp³-hybridized carbons than 1-BnTIQ, improving three-dimensionality scores for fragment-based drug discovery programs .

Negative Control for 1-BnTIQ-Induced Parkinsonism Models

Given the class-level evidence that N-alkylation abolishes 1-BnTIQ-type mitochondrial complex I inhibition [1], this compound may serve as a structurally matched negative control in Parkinson's disease neurotoxicity studies where 1-BnTIQ is used as the positive neurotoxin. The preserved 1-benzyl substitution maintains comparable physicochemical properties for formulation and dosing, while the N-methyl and C6,C7-dimethyl groups are predicted to render the compound inactive at complex I .

Core Scaffold for Parallel SAR Exploration at N-2, C-6, and C-7 Positions

The three chemically distinct methyl groups enable structure-activity relationship studies through sequential functionalization: N-demethylation to secondary amine for further N-alkylation diversity, benzylic oxidation at C6-CH₃ for late-stage alcohol/aldehyde introduction, and electrophilic aromatic substitution at C7-CH₃ [1]. This derivatization potential is not available from 1-benzyl-2-methyl-THIQ (single methyl) or 1-benzyl-7-methyl-THIQ (single methyl), making the target compound a more versatile starting point for systematic lead optimization .

Reference Standard for LC-MS/MS Method Development in Benzyltetrahydroisoquinoline Pharmacokinetic Studies

The compound's molecular weight (265.39 Da) and predicted logP (~4.3–4.8) place it in a distinct chromatographic retention window relative to both 1-BnTIQ (223.31 Da, logP ~2.8) and trimetoquinol (345.4 Da, more polar due to catechol) [1]. This property enables its use as an internal standard or system suitability reference for LC-MS/MS assays quantifying benzyl-THIQ analogs in biological matrices, where its unique mass and retention time minimize isobaric interference with both endogenous benzylisoquinoline alkaloids and their hydroxylated metabolites .

Quote Request

Request a Quote for 1-Benzyl-2,6,7-trimethyl-1,2,3,4-tetrahydroisoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.